Ethyl 2-(4-bromobenzyl)-3-oxobutanoate
Overview
Description
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds123.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is not explicitly mentioned in the searched resources. However, similar compounds like Ethyl (4-bromobenzoyl)acetate have a molecular formula of BrC6H4COCH2CO2C2H51.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not detailed in the searched resources. However, similar compounds may undergo reactions such as the Williamson ether synthesis45.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not explicitly mentioned in the searched resources. However, similar compounds like Ethyl (4-bromobenzoyl)acetate have a refractive index of n20/D 1.5700, a boiling point of 268-269 °C, and a density of 1.432 g/mL at 25 °C1.
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate and related compounds have been a subject of interest in organic chemistry, particularly in the synthesis and structural analysis of various organic compounds. For example, a study by Kariyappa et al. (2016) synthesized a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, using a Knoevenagel condensation reaction. This process involved the reaction of 4-methylbenzaldehyde and ethyl acetoacetate, resulting in a compound characterized by NMR, mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). Similar synthesis and structural analysis methods are applicable to ethyl 2-(4-bromobenzyl)-3-oxobutanoate.
Antimicrobial Activities
Compounds structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate have been explored for their antimicrobial properties. Kumar et al. (2016) synthesized ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, another analogous compound, and evaluated its antifungal and antimicrobial susceptibilities. The synthesized molecule was analyzed through spectral studies and confirmed via X-ray diffraction (Kumar et al., 2016). This indicates the potential of ethyl 2-(4-bromobenzyl)-3-oxobutanoate in similar applications.
Chemical Reactions and Derivatives
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be a precursor in various chemical reactions. For instance, Kato and Kimura (1979) explored the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, yielding various products like ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979). This study highlights the reactivity of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its potential for creating diverse chemical derivatives.
Antioxidant Properties
Another application of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its derivatives could be in the field of antioxidant research. For example, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, which are structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of various 4-hydroxycoumarin derivatives, one of which was synthesized using a similar compound to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, indicating potential antioxidant applications (Stanchev et al., 2009).
Enzymatic Reduction Studies
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be used in studies involving enzymatic reductions. For instance, Sundby et al. (2003) conducted enantioselective reductions of ethyl 3-oxobutanoates, including ethyl 4-bromo-3-oxobutanoate, using fermenting cells of Geotrichum candidum. They observed different enantiomeric excess and configurations depending on the reaction conditions, suggesting the potential for research into chiral synthesis and enzyme specificity using compounds like ethyl 2-(4-bromobenzyl)-3-oxobutanoate (Sundby et al., 2003).
Safety And Hazards
The specific safety and hazards associated with Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not detailed in the searched resources. However, similar compounds may require avoidance of contact with skin and eyes, and appropriate exhaust ventilation at places where dust is formed6.
Future Directions
The future directions of research involving Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not specified in the searched resources. However, similar compounds have gained significant attention due to their potential applications in scientific research7.
Please note that this analysis is based on the available information and similar compounds. For more accurate and specific information, further research and analysis would be required.
properties
IUPAC Name |
ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNXQLXQNOFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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